molecular formula C18H21N3O2 B5489729 N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide

N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide

Cat. No. B5489729
M. Wt: 311.4 g/mol
InChI Key: PXMYTNIGAAQIOC-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific information about the physical and chemical properties of “N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide” is not available in the current databases .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific information about the mechanism of action of “N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide” is not available in the current databases .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific information about the safety and hazards of “N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide” is not available in the current databases .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific information about the future directions of “N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide” is not available in the current databases .

properties

IUPAC Name

3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-7-5-6-10-15(13)21-16(22)11-12-20-18(23)17(19)14-8-3-2-4-9-14/h2-10,17H,11-12,19H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYTNIGAAQIOC-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCNC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCNC(=O)[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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